molecular formula C25H22N4O4S B11637359 (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one

Cat. No.: B11637359
M. Wt: 474.5 g/mol
InChI Key: CESUGNHAYFGNMZ-XQNSMLJCSA-N
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Description

The compound (5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic molecule that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution reactions, often using a piperazine derivative and a suitable leaving group.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions with appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound is investigated for its potential pharmacological properties. Studies have explored its activity as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • **(5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

The uniqueness of (5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C25H22N4O4S/c1-17-5-7-19(8-6-17)27-11-13-28(14-12-27)25-26-24(30)23(34-25)16-21-9-10-22(33-21)18-3-2-4-20(15-18)29(31)32/h2-10,15-16H,11-14H2,1H3/b23-16+

InChI Key

CESUGNHAYFGNMZ-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/S3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])S3

Origin of Product

United States

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